(2E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
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Overview
Description
(2E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the chlorophenyl and dimethoxyphenyl groups. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents or catalysts.
Coupling Reactions: The chlorophenyl and dimethoxyphenyl groups are coupled to the oxadiazole ring using reagents like palladium catalysts in a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid: Shares the chlorophenyl group but differs in the presence of a bromophenyl group and a pyridine ring.
Diethyl malonate: Although structurally different, it is used in similar synthetic applications.
Uniqueness
(2E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is unique due to its combination of functional groups and the presence of the oxadiazole ring, which imparts specific chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H16ClN3O4 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-25-15-9-6-13(11-16(15)26-2)18-19(23-27-22-18)21-17(24)10-5-12-3-7-14(20)8-4-12/h3-11H,1-2H3,(H,21,23,24)/b10-5+ |
InChI Key |
KPLUMWOEGQZOPQ-BJMVGYQFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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